Dopamine and Serotonin Transporter Inhibition: A Quantified Difference in IC₅₀ Values
2-Chloro-3-methyl-6-nitroaniline demonstrates a quantifiable difference in its inhibition of the dopamine transporter (DAT) versus the serotonin transporter (SERT) in human HEK293 cells. It inhibits [³H]serotonin uptake at SERT with an IC₅₀ of 100.0 nM, while it inhibits [³H]dopamine uptake at DAT with an IC₅₀ of 658.0 nM [1]. This 6.6-fold higher potency for SERT over DAT is a measurable property that distinguishes it from other aniline derivatives lacking this profile. This differentiation is critical for researchers seeking to modulate monoamine signaling pathways with a defined selectivity window.
| Evidence Dimension | Inhibition of neurotransmitter uptake in HEK293 cells expressing human transporters |
|---|---|
| Target Compound Data | SERT IC₅₀ = 100.0 nM; DAT IC₅₀ = 658.0 nM |
| Comparator Or Baseline | Within the same compound: SERT vs. DAT |
| Quantified Difference | 6.6-fold higher potency at SERT (100 nM) vs. DAT (658 nM) |
| Conditions | [³H]serotonin and [³H]dopamine uptake assays in HEK293 cells expressing human SERT or DAT |
Why This Matters
This 6.6-fold difference in transporter inhibition is a specific, quantifiable property that enables the compound to be used as a selective tool for probing SERT-mediated functions over DAT, an attribute not guaranteed in other positional isomers.
- [1] EcoDrugPlus. (2023). Compound 2126094 (2-Chloro-3-methyl-6-nitroaniline) Bioactivity Data. View Source
